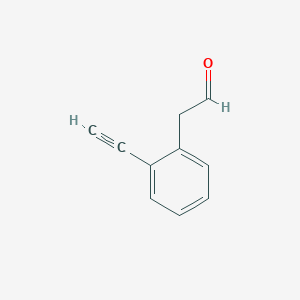
(2-Ethynylphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethynylphenyl)acetaldehyde is an organic compound with the molecular formula C10H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with ethynylmagnesium bromide, followed by hydrolysis to yield the desired aldehyde. Another method includes the palladium-catalyzed coupling of 2-iodoacetophenone with ethynyltrimethylsilane, followed by desilylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of Grignard reagents and palladium-catalyzed coupling reactions, are applicable. These methods are scalable and can be optimized for industrial production.
Chemical Reactions Analysis
Types of Reactions: (2-Ethynylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of suitable nucleophiles.
Major Products:
Oxidation: (2-Ethynylphenyl)acetic acid.
Reduction: (2-Ethynylphenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Scientific Research Applications
(2-Ethynylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Ethynylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzaldehyde: Similar in structure but lacks the ethynyl group.
Phenylacetaldehyde: Similar but without the ethynyl substitution.
(2-Ethynylphenyl)ethanol: The reduced form of (2-Ethynylphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
28362-78-9 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(2-ethynylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6,8H,7H2 |
InChI Key |
QCVLPVFNZGZJDD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


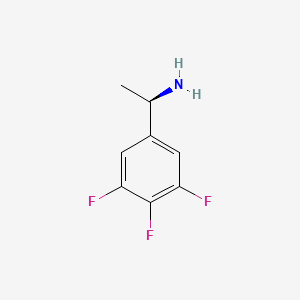
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)
![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
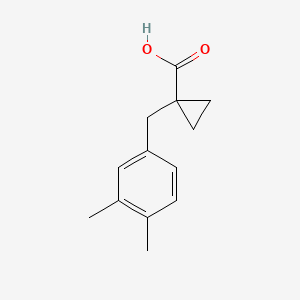
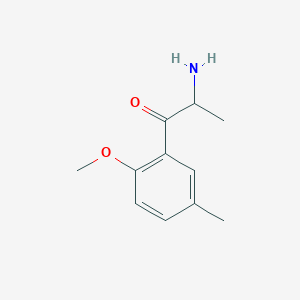
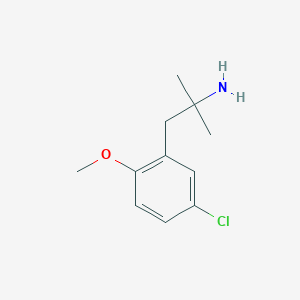

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
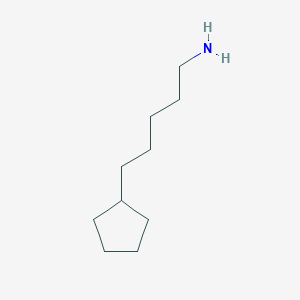
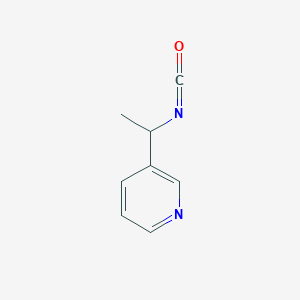
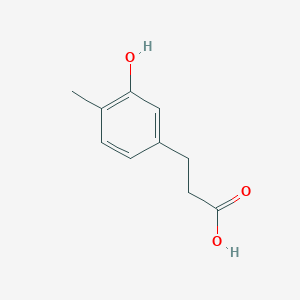

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
